molecular formula C5H5NO2 B1200036 2,6-Dihydroxypyridine CAS No. 626-06-2

2,6-Dihydroxypyridine

Cat. No.: B1200036
CAS No.: 626-06-2
M. Wt: 111.1 g/mol
InChI Key: WLFXSECCHULRRO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,6-Dihydroxypyridine (2,6-DHP) is an intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans . The primary target of 2,6-DHP is the enzyme this compound-3-hydroxylase, which is produced in Escherichia coli . This enzyme is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .

Mode of Action

The mode of action of 2,6-DHP involves its function as a substrate for oxygenase . One example is the enzyme monooxygenase, which oxidizes the substrate by transferring one oxygen atom of O2 to the substrate . The other oxygen atom is reduced to water .

Biochemical Pathways

2,6-DHP is a key intermediate in the degradation of nicotine by certain bacteria . The enzyme this compound-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . 2,6-DHP is hydroxylated by hydroperoxy-FAD . This reaction yields 2,3,6-tri-hydroxypyridine .

Pharmacokinetics

Information on the pharmacokinetics of 2,6-DHP is limited. It is known that 2,6-dhp is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2,6-DHP is the production of 2,3,6-tri-hydroxypyridine . This is a key step in the degradation of nicotine by certain bacteria .

Action Environment

The action of 2,6-DHP is influenced by environmental factors such as oxygen levels . For instance, the reaction of this compound oxidase from Arthrobacter oxydans with 2,6-DHP under low oxygen conditions resulted in the transient accumulation of a product with UV-Vis spectral properties similar to 2,3,6-trihydroxypyridine .

Biochemical Analysis

Biochemical Properties

2,6-Dihydroxypyridine plays a crucial role in biochemical reactions, particularly in the degradation of nicotine. It acts as a substrate for the enzyme this compound-3-hydroxylase, which is produced in Escherichia coli. This enzyme catalyzes the hydroxylation of this compound to form 2,3,6-trihydroxypyridine . Additionally, this compound interacts with monooxygenase enzymes, which oxidize the substrate by transferring one oxygen atom of O2 to the substrate, reducing the other oxygen atom to water .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation processes in bacteria, such as Arthrobacter oxydans, which are most active in the oxidation of this compound when grown on agar plates . This compound’s role in nicotine degradation suggests its involvement in cellular detoxification processes and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The enzyme this compound-3-hydroxylase binds to this compound and catalyzes its hydroxylation, resulting in the formation of 2,3,6-trihydroxypyridine . This reaction is NADH-dependent and involves the transfer of oxygen atoms to the substrate. The enzyme is inhibited by compounds such as 2,6-dimethoxypyridine and 2,3-dihydroxypyridine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can exist in multiple tautomers, with the distribution of these tautomers being solvent-dependent . The stability and degradation of this compound are influenced by environmental factors such as temperature and pH, which can affect its activity and function in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to understand its threshold effects and potential toxicity. While specific studies on this compound in animal models are limited, it is known that high doses of similar compounds can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways

Metabolic Pathways

This compound is involved in the metabolic pathways of nicotine degradation. The enzyme this compound-3-hydroxylase catalyzes the hydroxylation of this compound, resulting in the formation of 2,3,6-trihydroxypyridine . This reaction is a key step in the degradation of nicotine by bacteria such as Arthrobacter nicotinovorans . The metabolic pathways involving this compound are essential for the detoxification and breakdown of nicotine in the environment.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . The compound’s solubility in water and its ability to form multiple tautomers influence its transport and distribution within biological systems .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it participates in metabolic reactions . The subcellular localization of this compound is crucial for its activity and function in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine can be synthesized through various methods. One common route involves the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans . The reaction pathway includes the conversion of L-nicotine to this compound via several intermediate steps .

Industrial Production Methods: Industrial production of this compound typically involves microbial degradation processes. For instance, Arthrobacter sp. HM01 has been shown to degrade organophosphate pesticides, producing this compound as an intermediate . This method leverages the natural metabolic pathways of bacteria to produce the compound efficiently.

Properties

IUPAC Name

6-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFXSECCHULRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10357-84-3 (hydrochloride), 56047-04-2 (sulfate)
Record name 2,6-Dihydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062
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DSSTOX Substance ID

DTXSID90211643
Record name 2,6-Dihydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-06-2
Record name 2,6-Dihydroxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-06-2
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Record name 2,6-Dihydroxypyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,6-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.935
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Record name 2,6-DIHYDROXYPYRIDINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dihydroxypyridine
2,6-Dihydroxypyridine
2,6-Dihydroxypyridine
Reactant of Route 6
2,6-Dihydroxypyridine

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